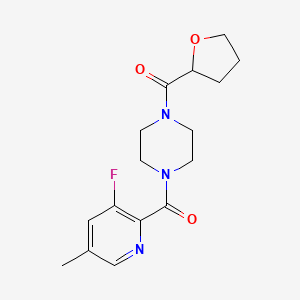

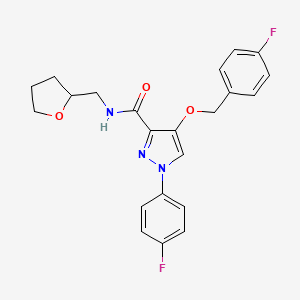

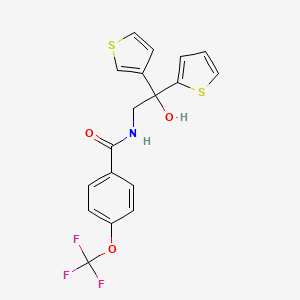

![molecular formula C24H19N3 B2524839 5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-49-6](/img/structure/B2524839.png)

5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H19N3 and its molecular weight is 349.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

- The compound 5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is part of a class of heterocyclic compounds known for their diverse applications in industrial and pharmaceutical contexts. Research has detailed the synthesis and characterization of various derivatives of this compound, highlighting its significance in the field of chemistry. For instance, derivatives such as 1′,2′-Dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and its related compounds are synthesized and characterized by mass, IR, and 1Hmr spectra (Coutts & El-Hawari, 1977).

2. Structural and Interaction Studies

- Advanced techniques like X-ray diffraction, DFT calculations, and Hirshfeld surface studies have been employed to understand the structural properties and interaction contacts of these compounds. Such analyses are crucial for determining the stability and molecular packing strength of the crystal structures of these compounds (Abad et al., 2021).

3. Potential Pharmaceutical Applications

- While exploring the potential pharmaceutical applications, studies have indicated that derivatives of this compound exhibit promising activities in areas like antioxidant and anti-inflammatory agents. For example, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives show significant antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Mahajan et al., 2016).

4. Antitumor and Antimycobacterial Properties

- Some derivatives have been evaluated for their antitumor properties, showing efficacy against various cancer cell lines. This indicates a potential role of these compounds in cancer therapy. Additionally, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from these compounds have been evaluated for antimycobacterial activity, suggesting a role in treating infections like tuberculosis (Kantevari et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action:

The primary targets of this compound include:

- in . in . in . in .

Quinohemoprotein Alcohol Dehydrogenase ADH IIB

in Pseudomonas putida .These enzymes play crucial roles in various metabolic pathways.

Biochemical Pathways:

The affected pathways include:

- This pathway involves the conversion of aromatic amino acids (such as tyrosine) into biogenic amines. The compound’s influence on QEDH1 and other enzymes may impact neurotransmitter synthesis.

Tyrosine Metabolism

The compound’s effects on quinoproteins could alter tyrosine metabolism, potentially affecting catecholamine production and other downstream processes .Properties

IUPAC Name |

5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-17-8-7-9-18(14-17)15-27-16-21-23(19-10-3-2-4-11-19)25-26-24(21)20-12-5-6-13-22(20)27/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSWWJQZLDJYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)